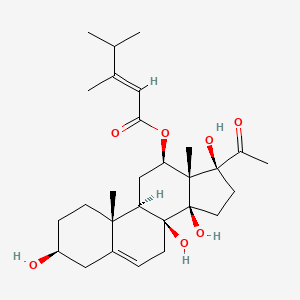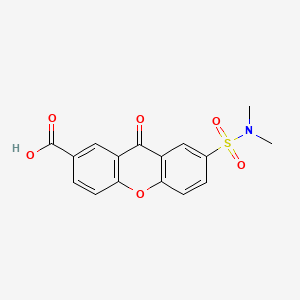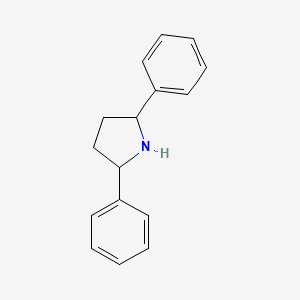
UWA-101
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UWA-101: is a phenethylamine derivative researched primarily as a potential treatment for Parkinson’s diseaseIts chemical structure is similar to that of the illegal drug 3,4-methylenedioxyamphetamine, with the key difference being the replacement of the alpha-methyl group with an alpha-cyclopropyl group . This modification significantly alters its pharmacological profile, making it a promising candidate for medical applications without the psychoactive and neurotoxic effects associated with 3,4-methylenedioxyamphetamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of UWA-101 involves several steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl group: This is achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.
Introduction of the methylenedioxy group: This involves the formation of a methylenedioxy bridge by reacting a suitable phenol with formaldehyde and a base.
Final assembly: The cyclopropyl and methylenedioxy groups are then introduced into the phenethylamine backbone through a series of condensation and reduction reactions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure the final product is of pharmaceutical grade
Análisis De Reacciones Químicas
Types of Reactions: UWA-101 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often studied to understand its pharmacokinetics.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
UWA-101 has several scientific research applications, including:
Mecanismo De Acción
UWA-101 exerts its effects primarily by inhibiting the reuptake of serotonin and dopamine, two key neurotransmitters involved in mood regulation and motor control. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The molecular targets of this compound include the serotonin transporter and the dopamine transporter . By inhibiting these transporters, this compound prolongs the action of serotonin and dopamine, which can help alleviate the symptoms of Parkinson’s disease .
Comparación Con Compuestos Similares
3,4-Methylenedioxyamphetamine: UWA-101 is structurally similar to 3,4-methylenedioxyamphetamine but lacks its psychoactive and neurotoxic effects.
UWA-121: This is the R-enantiomer of this compound and has similar pharmacological properties.
UWA-122: This is the S-enantiomer of this compound and also exhibits similar effects.
UWA-104:
Uniqueness of this compound: this compound is unique in its ability to inhibit both serotonin and dopamine reuptake without affecting the noradrenaline transporter. This selective inhibition profile makes it a promising candidate for treating neurological disorders without the side effects associated with other compounds .
Propiedades
Número CAS |
1350821-24-7 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine |
InChI |
InChI=1S/C13H17NO2/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12/h2,5,7,10-11,14H,3-4,6,8H2,1H3 |
Clave InChI |
DNROCNZQNQSVOG-UHFFFAOYSA-N |
SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3 |
SMILES canónico |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3 |
Sinónimos |
2-(benzo(d)dioxol-5-yl)-1-cyclopropyl-N-methylethanamine N-methyl-1-cyclopropyl-1-piperonylmethylamine UWA-101 UWA-121 UWA-122 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(4-Hydroxyphenyl)-4,8-dioxo-1,7-dihydropyrrolo[3,2-f]indol-5-yl]ethyl-methylazanium](/img/structure/B1257094.png)



![(2S,6R,7R,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione](/img/structure/B1257099.png)

![4-Azido-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B1257103.png)



